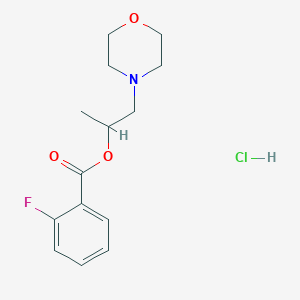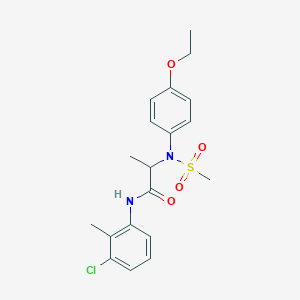![molecular formula C20H24N4S2 B3972069 N,N''-1,2-cyclohexanediylbis[N'-phenyl(thiourea)]](/img/structure/B3972069.png)
N,N''-1,2-cyclohexanediylbis[N'-phenyl(thiourea)]
Overview
Description
N,N''-1,2-cyclohexanediylbis[N'-phenyl(thiourea)] is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDPTU and is a thiourea derivative. CDPTU has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biology.
Mechanism of Action
The mechanism of action of CDPTU is not fully understood, but studies have suggested that it acts by inhibiting the activity of specific enzymes involved in cell proliferation. CDPTU has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
CDPTU has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells. CDPTU has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. In addition, CDPTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CDPTU has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, CDPTU also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of CDPTU. One potential direction is the development of CDPTU-based anti-cancer drugs. Another potential direction is the study of CDPTU's potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of CDPTU and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CDPTU is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDPTU has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biology. Further studies are needed to fully understand the potential of CDPTU and its future applications in scientific research.
Scientific Research Applications
CDPTU has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CDPTU is in the field of medicine, where it has been studied for its potential anti-cancer properties. Studies have shown that CDPTU can induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamothioylamino)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJNEACGVXAQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3972012.png)

![4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3972065.png)


![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972091.png)
![1-ethyl-4-[1-(1-naphthylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972092.png)
![2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972095.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)